2-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide
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Description
This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazoles are known for their wide range of biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .
Scientific Research Applications
Antihistamine Research
One area of scientific research where related compounds have been studied involves the investigation of antihistamines. For example, the study of 1-(4-fluorophenylmethyl)-N-[1-[2-(4-methoxypenyl)ethyl]-4-piperidinyl]-1H-benzimidazole-2-amine (astemizole) explored its effects on the ability to drive and the safe operation of machinery in volunteers. This study is relevant because it includes a compound with a similar structural feature, the 4-fluorophenyl group, and explores the pharmacological and safety profiles of antihistamines in human subjects (Moser, Gerdes, Bückmann, & Hopmann, 1983).
NSAIDs and Cancer Prevention
Non-steroidal anti-inflammatory drugs (NSAIDs) have been researched for their potential in cancer prevention. A study involving phenacetin, a compound once used for pain relief, examined the implications of its metabolism and its association with cancer, providing insights into how related compounds might be investigated for their carcinogenic potential or preventive properties against diseases like bladder cancer (Castelao, Yuan, Gago-Domínguez, Yu, & Ross, 2000).
Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of compounds is crucial in scientific research. For instance, the metabolism of acetaminophen, a well-known analgesic, was explored to understand its metabolic pathways and the identification of its metabolites in humans. Such studies are essential for assessing the safety, efficacy, and potential side effects of pharmaceutical compounds (Mrochek, Katz, Christie, & Dinsmore, 1974).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c16-14-4-2-13(3-5-14)12-15(20)17-7-10-21-11-9-19-8-1-6-18-19/h1-6,8H,7,9-12H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCJRVGQECLAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide |
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